Tridecylarsonic acid
Description
Tridecylarsonic acid is an organoarsenic compound characterized by the presence of a tridecyl group attached to an arsenic atom
Properties
CAS No. |
36333-48-9 |
|---|---|
Molecular Formula |
C13H29AsO3 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
tridecylarsonic acid |
InChI |
InChI=1S/C13H29AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15,16)17/h2-13H2,1H3,(H2,15,16,17) |
InChI Key |
FIKPIOQMZGBPRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC[As](=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tridecylarsonic acid typically involves the reaction of tridecyl halides with arsenic trioxide in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Acid-Base Reactions
Like carboxylic acids, arsenic acids typically undergo deprotonation in basic conditions. For example:
Redox Behavior
Arsenic compounds often participate in redox reactions. For example:
-
Oxidation : As(III) centers (in arsenous acids) oxidize to As(V) (arsonic acids) with agents like H<sub>2</sub>O<sub>2</sub> or O<sub>2</sub>.
-
Reduction : As(V) in tridecylarsonic acid may reduce to As(III) or As(0) with reductants like NaBH<sub>4</sub>, producing volatile arsines (e.g., AsH<sub>3</sub>) .
No specific studies on this compound’s redox pathways were identified in the sources.
Complexation and Ligand Behavior
Arsonic acids can act as ligands for metal ions. For example, phenylarsonic acid forms complexes with Fe(III), Al(III), and Cu(II) via As–O–M bonds . this compound’s long alkyl chain may influence solubility and steric effects in such reactions, but experimental data is absent.
Thermal Decomposition
Heating arsenic acids can lead to decomposition. For example, methylarsonic acid decomposes above 200°C to release As<sub>2</sub>O<sub>3</sub> and CO<sub>2</sub> . this compound’s decomposition products might include arsine oxides or hydrocarbons, but no direct evidence exists.
Reactivity with Nucleophiles
Arsonic acids may react with nucleophiles (e.g., thiols, amines). For instance, cysteine can reduce arsenic acids to arsenothiols . this compound’s reactivity here remains uncharacterized.
Challenges and Data Gaps
-
Limited Experimental Studies : this compound’s niche applications (e.g., surfactants, biocides) and toxicity likely restrict published research.
-
Structural Complexity : The long alkyl chain may hinder crystallization or standard analytical methods, complicating reaction studies.
-
Safety Concerns : Arsenic compounds are highly toxic, requiring specialized handling , which may deter widespread experimentation.
Recommended Actions
To address these gaps, consult specialized databases (e.g., Reaxys, SciFinder) or literature on organoarsenic chemistry. Experimental studies focusing on:
-
Stability under varying pH and temperature.
-
Spectroscopic characterization (NMR, IR, X-ray).
-
Reactivity with metals and biomolecules.
would provide actionable insights. Until such data exists, inferences must rely on analogous arsenic acids.
Scientific Research Applications
Tridecylarsonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tridecylarsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function of these biomolecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed effects.
Comparison with Similar Compounds
- Methylarsonic acid
- Dimethylarsinic acid
- Phenylarsonic acid
Comparison: Tridecylarsonic acid is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain organoarsenic compounds
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